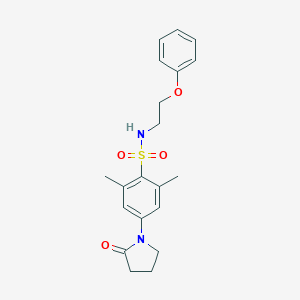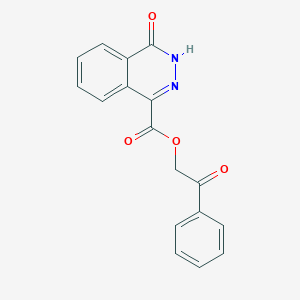![molecular formula C21H26N2O3 B299700 N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide](/img/structure/B299700.png)
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide (TEPP-46) is a small molecule inhibitor that has been developed as a tool for studying the role of the transcription factor, Peroxisome Proliferator-Activated Receptor (PPAR) in various biological processes. PPAR is a nuclear receptor that regulates the expression of genes involved in lipid metabolism, glucose homeostasis, inflammation, and cell differentiation. TEPP-46 has been shown to selectively inhibit the transcriptional activity of PPARα and PPARγ isoforms, making it a valuable tool for investigating the physiological and pathological roles of these isoforms.
作用機序
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide inhibits the transcriptional activity of PPARα and PPARγ by binding to the ligand-binding domain of these receptors. This prevents the binding of endogenous ligands such as fatty acids and prostaglandins, which normally activate PPAR-mediated gene expression. N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been shown to be a selective inhibitor of PPARα and PPARγ, with little or no effect on other nuclear receptors such as PPARδ and retinoid X receptor (RXR).
Biochemical and Physiological Effects:
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been shown to have a variety of biochemical and physiological effects depending on the cell type and experimental conditions. For example, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been shown to reduce lipid accumulation and inflammation in liver and adipose tissue by inhibiting PPARα-mediated gene expression. N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has also been shown to inhibit adipocyte differentiation and improve insulin sensitivity by inhibiting PPARγ-mediated gene expression. In addition, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been shown to inhibit cancer cell proliferation and survival by inhibiting PPAR-mediated signaling pathways.
実験室実験の利点と制限
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has several advantages as a tool for studying PPAR isoforms in lab experiments. First, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide is a selective inhibitor of PPARα and PPARγ, which allows for specific investigation of the roles of these isoforms in various biological processes. Second, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide is a small molecule inhibitor that can be easily administered to cells or animals, making it a convenient tool for in vitro and in vivo studies. Third, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been shown to be stable and non-toxic at concentrations used in lab experiments.
However, there are also limitations to the use of N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide in lab experiments. First, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide is a synthetic compound that may have off-target effects or interact with other cellular components. Second, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide may not accurately reflect the effects of endogenous ligands on PPAR isoforms, which may have different binding affinities and activation profiles. Finally, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide may not be suitable for studying the roles of PPAR isoforms in certain tissues or disease models, as the effects of PPAR inhibition may be context-dependent.
将来の方向性
There are many future directions for research on N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide and its effects on PPAR isoforms. One area of interest is the development of more selective and potent PPAR inhibitors that can be used to investigate the roles of individual isoforms in greater detail. Another area of interest is the investigation of the effects of PPAR inhibition on other signaling pathways and cellular processes, such as autophagy and mitochondrial function. Finally, the use of N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide in animal models of disease may provide valuable insights into the therapeutic potential of PPAR inhibitors for the treatment of metabolic disorders, cancer, and other diseases.
合成法
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide can be synthesized via a multi-step process involving the reaction of 4-ethylphenol with ethyl chloroformate to form ethyl 4-ethylphenyl carbonate. This intermediate is then reacted with N-tert-butyl-2-aminobenzamide to form N-tert-butyl-2-{[(4-ethylphenoxy)carbonyl]amino}benzamide. Finally, this intermediate is reacted with acetic anhydride to form the desired product, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide.
科学的研究の応用
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been used extensively in scientific research to investigate the role of PPAR isoforms in various biological processes. For example, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been used to study the role of PPARα in regulating lipid metabolism and inflammation in liver and adipose tissue. N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has also been used to investigate the role of PPARγ in regulating adipocyte differentiation and insulin sensitivity. In addition, N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide has been used to study the effects of PPAR inhibition on cancer cell proliferation and survival.
特性
製品名 |
N-tert-butyl-2-{[(4-ethylphenoxy)acetyl]amino}benzamide |
|---|---|
分子式 |
C21H26N2O3 |
分子量 |
354.4 g/mol |
IUPAC名 |
N-tert-butyl-2-[[2-(4-ethylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C21H26N2O3/c1-5-15-10-12-16(13-11-15)26-14-19(24)22-18-9-7-6-8-17(18)20(25)23-21(2,3)4/h6-13H,5,14H2,1-4H3,(H,22,24)(H,23,25) |
InChIキー |
XQBDDHRKYHYLTO-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
正規SMILES |
CCC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)NC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzyl 1-benzyl-2-oxo-2-{[2-(phenylsulfanyl)ethyl]amino}ethylcarbamate](/img/structure/B299618.png)


![N-(2-phenoxyphenyl)-2-[[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl]acetamide](/img/structure/B299626.png)
![2-[[(5Z)-4-benzyl-5-(6-oxocyclohexa-2,4-dien-1-ylidene)-1H-1,2,4-triazol-3-yl]sulfanyl]-N,N-dimethylacetamide](/img/structure/B299628.png)
![4-(dibenzo[b,d]furan-2-ylsulfonyl)-N,N-dimethyl-1-piperazinecarboxamide](/img/structure/B299630.png)
![N-(2-oxo-2-phenylethyl)-2-{[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]sulfanyl}acetamide](/img/structure/B299631.png)
![3-cyclohexyl-N-[3-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B299633.png)
![4,6-Dichloro-2-[(3,4,5-trimethoxybenzyl)sulfanyl]-1,3-benzoxazole](/img/structure/B299634.png)


![5-bromo-1-methyl-3'-(4-methylphenyl)-1'H-spiro[indole-3,2'-quinazoline]-2,4'(1H,3'H)-dione](/img/structure/B299639.png)

